molecular formula C19H20FNO6S2 B12634734 C19H20Fno6S2

C19H20Fno6S2

Cat. No.: B12634734
M. Wt: 441.5 g/mol
InChI Key: RVZSCXOSGFYSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its complex structure, which includes a piperidine ring, a benzodioxine moiety, and fluorobenzenesulfonyl groups. It has a molecular weight of 441.4936 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:

Uniqueness

The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorobenzenesulfonyl and benzodioxine moieties enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C19H20FNO6S2

Molecular Weight

441.5 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-[(2-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C19H20FNO6S2/c1-27-18-5-3-2-4-13(18)11-21-19(22)16-10-14(6-7-17(16)20)29(25,26)15-8-9-28(23,24)12-15/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,22)

InChI Key

RVZSCXOSGFYSSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.